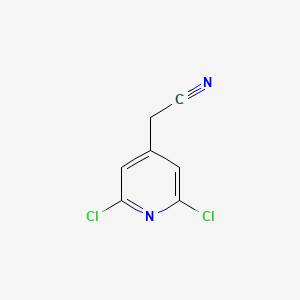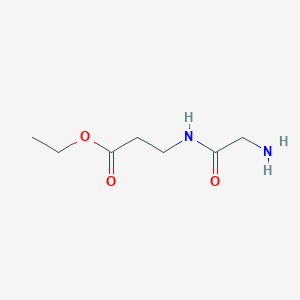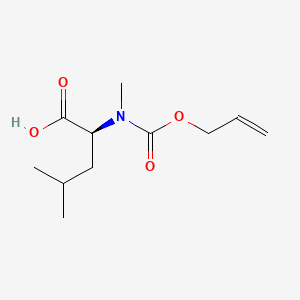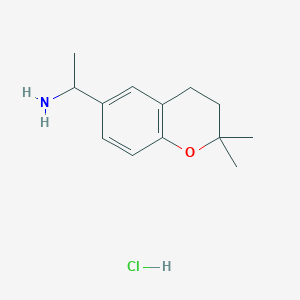
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a chromene ring system with a dimethyl substitution and an ethanamine side chain, which is further converted to its hydrochloride salt for enhanced stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving suitable precursors such as phenols and aldehydes under acidic or basic conditions.
Dimethyl Substitution:
Ethanamine Side Chain Addition: The ethanamine side chain can be introduced through a nucleophilic substitution reaction using ethylamine or its derivatives.
Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine or other nucleophiles in the presence of a suitable base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- (S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine
Comparison: 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride is unique due to its specific chromene ring system and ethanamine side chain. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12;/h4-5,8-9H,6-7,14H2,1-3H3;1H |
InChI Key |
MLPGCQMNICAYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


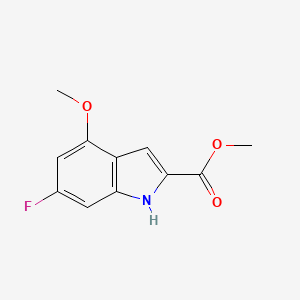
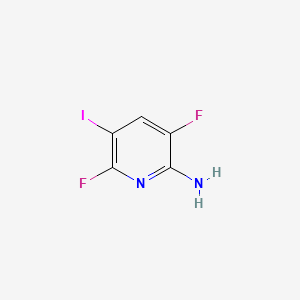
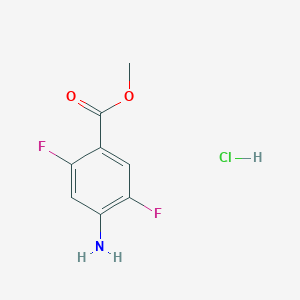

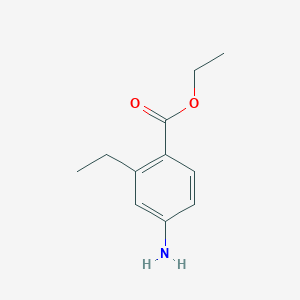
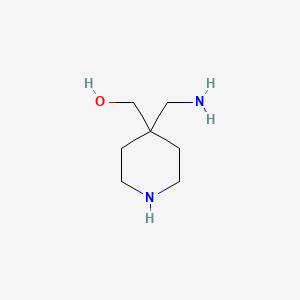
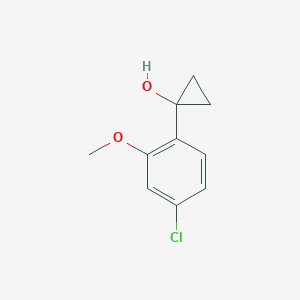

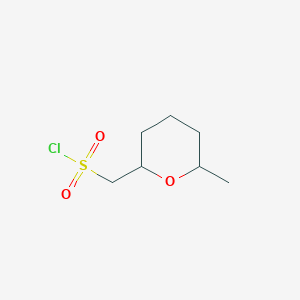
![benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride](/img/structure/B13518374.png)
